Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Overview
Description
“Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate” is a chemical compound with the molecular formula C14H10BrClNNaO2 . It is also known as Diclofenac Sodium Impurity D .
Molecular Structure Analysis
The molecular weight of this compound is 362.58 g/mol . The InChI string representation of its structure isInChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
.
Scientific Research Applications
Phenylating Agent in Organic Synthesis
Sodium tetraphenylborate (NaBPh4) is utilized in the phenylation of alkenes and acid chlorides. It acts as a phenylating agent in the presence of palladium(II) acetate and silver acetate, producing phenylated alkenes with varying yields. This showcases its role in organic synthesis, particularly in introducing phenyl groups into different molecular structures (Cho, Itotani, & Uemura, 1993).
C-H Activation and Regioselectivity Studies
Sodium acetate plays a crucial role in C-H activation of para-substituted phenyl imines. Its presence significantly influences the rate and regioselectivity of these reactions. The study of these reactions contributes to understanding electrophilic C-H activation mechanisms, which are fundamental in organic chemistry (Li, Brennessel, & Jones, 2009).
In Bromination Reactions
Sodium acetate is involved in the bromination of benzylidene 2-pyridylhydrazone. This reaction leads to the formation of benzylidene 2-(N-bromopyridylium)-hydrazone bromide and subsequently to 3-phenyl-s-triazolo[4,3-a] pyridine. Such bromination reactions are critical in synthesizing various organic compounds with potential applications in medicinal chemistry and material science (Gibson, 1963).
Role in Synthesis of Labelled Compounds
In the field of radiopharmaceuticals, sodium acetate is used in the synthesis of labelled compounds, such as in the preparation of 4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureido benzene. This application is essential in developing radiolabeled compounds for diagnostic and therapeutic purposes in nuclear medicine (Azim et al., 1997).
Claisen Ester Condensation
Sodium is utilized to promote Claisen ester condensation, a fundamental reaction in organic synthesis. It facilitates the formation of compounds like ethyl γγγ-trifluoroacetoacetate, a key intermediate in synthesizing various organic molecules (Burdon & McLoughlin, 1964).
In Oxidative Lignin Analysis
Sodium chlorite is used in oxidative lignin analysis, an essential technique in plant research. This application is significant in understanding the composition of plant materials, which is crucial for industries like biofuel production and paper manufacturing (Collings, Yokoyama, & Bergen, 1978).
As a Promoter in Organic Chemistry Experiments
Solid sodium chloride or its solutions are often used in organic chemistry experiments to modify reaction conditions, such as in the preparation of cyclohexene and ethyl acetate. Its role in these experiments highlights its versatility as a reagent in laboratory settings (Huang De-n, 2013).
Mechanism of Action
Target of Action
The primary targets of Diclofenac Monobromo Sodium Salt Impurity are the cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostanoids, which are involved in inflammation and pain signaling .
Mode of Action
Diclofenac Monobromo Sodium Salt Impurity inhibits both COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostanoids, including prostaglandin (PG)-E2, PGD2, PGF2, prostacyclin (PGI2), and thromboxane (TX)A2 . The inhibition of these prostanoids reduces inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Monobromo Sodium Salt Impurity is the prostanoid synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, which are key mediators of inflammation and pain .
Pharmacokinetics
It is known that the pharmacokinetic properties of diclofenac have been modified using pharmaceutical technology to improve absorption, provide rapid onset of analgesia, and reduce systemic exposure .
Result of Action
The inhibition of prostanoid synthesis by Diclofenac Monobromo Sodium Salt Impurity leads to a reduction in inflammation and pain . This is the primary molecular and cellular effect of this compound’s action.
Action Environment
The action of Diclofenac Monobromo Sodium Salt Impurity can be influenced by environmental factors. For instance, the photocatalytic degradation of diclofenac has been studied, and it was found that the degradation rate was affected by the initial reactant concentration . .
Properties
IUPAC Name |
sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGIAAJWFDGJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClNNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635563 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-45-4 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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